Finalgon ointment

CAS No.: 8060-04-6

Cat. No.: VC1632801

Molecular Formula: C29H44N2O6

Molecular Weight: 516.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 8060-04-6 |

|---|---|

| Molecular Formula | C29H44N2O6 |

| Molecular Weight | 516.7 g/mol |

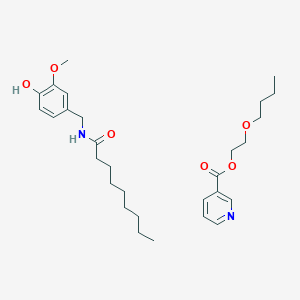

| IUPAC Name | 2-butoxyethyl pyridine-3-carboxylate;N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide |

| Standard InChI | InChI=1S/C17H27NO3.C12H17NO3/c1-3-4-5-6-7-8-9-17(20)18-13-14-10-11-15(19)16(12-14)21-2;1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h10-12,19H,3-9,13H2,1-2H3,(H,18,20);4-6,10H,2-3,7-9H2,1H3 |

| Standard InChI Key | GBZLDDMGSWUIKV-UHFFFAOYSA-N |

| SMILES | CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC.CCCCOCCOC(=O)C1=CN=CC=C1 |

| Canonical SMILES | CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC.CCCCOCCOC(=O)C1=CN=CC=C1 |

Introduction

Composition and Physical Properties

Finalgon ointment is a pharmaceutical preparation characterized by its almost colorless to slightly brownish, transparent or translucent homogeneous consistency . The formulation contains two primary active ingredients that work synergistically to produce its therapeutic effects.

The standard composition per gram of Finalgon ointment includes:

| Component | Concentration |

|---|---|

| Nonivamide (vanillylamide of nonanoic acid) | 4 mg |

| Nicoboxil (butoxyethyl nicotinate) | 25 mg |

In addition to these active components, Finalgon ointment contains several excipients that contribute to its physical properties and stability, as detailed in the following table :

| Excipient | Function |

|---|---|

| Diisopropyl adipate | Emollient |

| Silicon dioxide, highly dispersed | Thickening agent |

| White vaseline (white soft paraffin) | Base |

| Sorbic acid | Preservative (2 mg) |

| Citronella oil | Fragrance |

| Various other components including citral, limonene, eugenol, etc. | Fragrance components |

The formulation has a characteristic lemon scent due to the inclusion of citronella oil and related fragrance components .

Pharmacological Properties

Mechanism of Action

Finalgon ointment operates through two complementary mechanisms driven by its active ingredients:

Nonivamide (Capsaicin Analog)

Nonivamide functions as a synthetic analog of capsaicin with significant analgesic properties . Its mechanism involves:

-

Inhibition of pain signal transmission through nerve fibers, particularly A-delta and C-fibers

-

Gradual depletion of Substance P in peripheral nociceptive nerve fibers upon repeated application

-

Stimulation of afferent nerve endings in the skin, causing vasodilation in surrounding blood vessels

Nicoboxil (Nicotinic Acid Derivative)

Nicoboxil is the β-butoxyethyl ester of nicotinic acid (a B vitamin) that contributes to the vasodilating properties through :

-

Prostaglandin-mediated vasodilation that enhances local blood circulation

-

Rapid and more intense flushing compared to nonivamide alone

Combined Effect

The combination of nonivamide and nicoboxil creates a complementary vasodilating effect that:

Therapeutic Uses

Finalgon ointment is indicated for various musculoskeletal and rheumatic conditions, with its primary applications including:

Pain Management

Sports Medicine Applications

Circulatory Support

-

As part of complex vascular dilator therapy in peripheral circulatory disorders

-

To improve blood circulation in areas of impaired peripheral blood flow

Phlebotomy Facilitation

Clinical Evidence

Several clinical studies have evaluated the efficacy and safety of Finalgon ointment formulations:

Low Back Pain Studies

A phase III randomized, double-blind, active- and placebo-controlled, multi-center trial investigated the efficacy of nicoboxil 2.5%/nonivamide 0.4% for treatment of acute non-specific low back pain . Key aspects of this study included:

-

Primary endpoint: Pain intensity difference between pre-dose baseline and 8 hours after the first application

-

Study design: Participants applied ointment up to three times daily for a maximum of 4 days

-

Application method: 2 cm of ointment applied to an approximately 20 × 20 cm area of the low back where pain was most pronounced

Another clinical trial registered as of 2025 aims to evaluate the efficacy of Finalgon cream (1.08% Nicoboxil/0.17% Nonivamide) versus placebo in patients with acute low back pain, investigating both efficacy and safety of repeated use .

Effects on Muscle Oxygenation

Research has examined the influence of nonivamide-nicoboxil on physiological parameters during exercise:

Method of Application

Proper application of Finalgon ointment is essential for optimal therapeutic effects while minimizing adverse reactions:

Standard Application

-

Initially, a small amount should be applied to test individual sensitivity

-

For regular use, approximately 0.5 cm of ointment (about the size of a pea) should be applied to an area the size of a palm (approximately 10 × 20 cm)

-

The ointment should be applied using the enclosed applicator with gentle rubbing motions

-

Maximum recommended dose is 1 cm of ointment per application on a palm-sized area of skin

-

Application frequency: 2-3 times daily as needed, with at least 4 hours between applications

Special Considerations

-

For muscle warm-up before exercise or competition, apply approximately 30 minutes before the activity

-

To enhance therapeutic effect, the treated area may be covered with woolen cloth after application

-

After application, hands should be thoroughly washed with soap immediately to prevent accidental contact with sensitive areas

-

For phlebotomy facilitation, disposable gloves should be worn during application, and any remaining ointment should be wiped off and the skin disinfected before blood sampling

Contraindications and Side Effects

Side Effects

Adverse reactions associated with Finalgon ointment use include :

| Frequency | Side Effects |

|---|---|

| Often | Burning sensation of skin, erythema, itching, feeling of heat |

| Infrequently | Rash |

| Unknown frequency | Anaphylactic reaction, hypersensitivity reactions, paresthesia, cough, dyspnea, pustules, blisters, localized skin reactions, facial edema |

Overdosage Management

In cases of excessive application or overdosage :

-

Symptoms may include increased reddening of the skin on the upper body, hot flushes, drop in blood pressure, and possibly blistering of the affected skin areas

-

Treatment involves lubricating the skin with oil (preferably olive oil) or a fat cream to reduce the severity of effects

-

For accidental oral ingestion, measures include activated charcoal, paraffin oil, and analgesics as appropriate

-

Medical attention should be sought immediately if overdose is suspected

Comparison with Similar Products

Finalgon ointment shares mechanisms of action or therapeutic applications with several other topical analgesics:

| Product | Active Ingredients | Primary Mechanism | Distinguishing Features |

|---|---|---|---|

| Finalgon | Nonivamide + Nicoboxil | TRPV1 receptor stimulation and vasodilation | Combined rapid and sustained warming effect |

| Capsaicin Cream | Capsaicin | TRPV1 receptor agonist | Natural compound from chili peppers; primarily for neuropathic pain |

| Diclofenac Gel | Diclofenac sodium | NSAID; anti-inflammatory action | Directly reduces inflammation rather than inducing heat |

| Methyl Salicylate Gel | Methyl salicylate | Counterirritant | Provides cooling sensation; often combined with other analgesics |

| Bengay Cream | Methyl salicylate + camphor | Counterirritant with cooling/warming effect | Common for muscle aches and joint pain |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume